TCO-PEG2-Biotin

Description

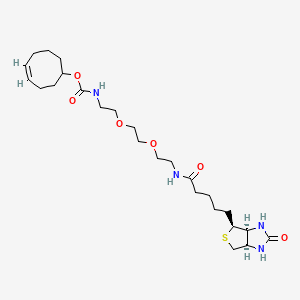

TCO-PEG2-Biotin is a bifunctional reagent widely used in bioorthogonal chemistry and bioconjugation. It consists of three key components:

- TCO (trans-Cyclooctene): A strained cycloalkene that reacts rapidly with tetrazine derivatives via inverse electron-demand Diels-Alder (IEDDA) reactions, enabling copper-free click chemistry .

- PEG2 (Polyethylene Glycol, 2 units): A short hydrophilic spacer that enhances water solubility and reduces steric hindrance during conjugation .

- Biotin: A vitamin derivative with high affinity for streptavidin/avidin, facilitating downstream detection or purification .

This compound (CAS: 2183440-30-2; MW: 526.69) is critical for applications such as live-cell labeling, drug delivery, and diagnostic assays due to its rapid reaction kinetics (<i>k</i> ~ 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>) and biocompatibility .

Properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N4O6S/c30-22(11-7-6-10-21-23-20(18-36-21)28-24(31)29-23)26-12-14-33-16-17-34-15-13-27-25(32)35-19-8-4-2-1-3-5-9-19/h1-2,19-21,23H,3-18H2,(H,26,30)(H,27,32)(H2,28,29,31)/b2-1+/t19?,20-,21-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDOEUJCADFXMC-GXHLPALKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares TCO-PEG2-Biotin with structurally related biotin-PEG conjugates:

Key Differentiators

PEG Length and Solubility

- This compound (PEG2) balances moderate solubility with compact size, ideal for intracellular targeting .

- TCO-PEG4-Biotin (PEG4) offers superior solubility and biocompatibility, making it preferable for in vivo applications .

Reactive Group Chemistry

- TCO vs. Tetrazine : TCO reacts with tetrazines in IEDDA reactions, which are faster (<i>k</i> ~ 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>) and copper-free compared to azide-alkyne click chemistry (CuAAC, <i>k</i> ~ 1–10 M<sup>−1</sup>s<sup>−1</sup>) .

- TCO vs. DBCO : DBCO reacts with azides via SPAAC, but TCO-tetrazine pairs exhibit faster kinetics and lower toxicity .

Functional Versatility

- Biotin-PEG2-Amine and Biotin-PEG2-COOH are used for traditional crosslinking (e.g., antibody conjugation), whereas This compound enables bioorthogonal labeling in complex biological systems .

This compound in Live-Cell Imaging

A 2024 study demonstrated that This compound achieved 90% labeling efficiency in live HeLa cells when paired with tetrazine-functionalized fluorophores, outperforming PEG4 analogs in penetration speed .

Comparative Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.